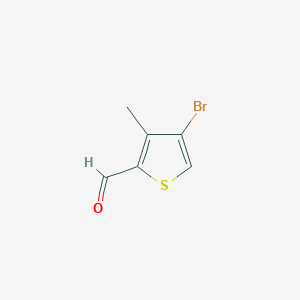

4-Bromo-3-methylthiophene-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-5(7)3-9-6(4)2-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQKPFYSSHUZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355999 | |

| Record name | 4-bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30153-47-0 | |

| Record name | 4-bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30153-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 4-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 4-Bromo-3-methylthiophene-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document compiles information from closely related analogs and presents a putative synthetic pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing key data points and experimental context. All quantitative data is summarized for clarity, and a detailed experimental workflow for its synthesis is proposed.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source / Analog |

| Molecular Formula | C₆H₅BrOS | - |

| Molecular Weight | 205.08 g/mol | - |

| Appearance | Expected to be a solid | Analog: 4-Bromothiophene-2-carbaldehyde is a solid[1] |

| Melting Point | Likely higher than 44-46 °C | Analog: 4-Bromothiophene-2-carbaldehyde (44-46 °C)[1] |

| Boiling Point | Likely higher than 114-115 °C / 11 mmHg | Analog: 4-Bromothiophene-2-carbaldehyde (114-115 °C / 11 mmHg)[1] |

| Solubility | Expected to be soluble in organic solvents | Analog: 4-Bromo-3-methyl-2-thiophenecarboxylic acid is soluble in organic solvents[2] |

| CAS Number | Not assigned | - |

Spectral Data (Analog-Based)

No specific spectral data for this compound has been published. The following tables present data for closely related compounds to provide a reference for characterization.

Table 2: ¹H NMR Spectral Data of Related Thiophene Aldehydes (CDCl₃)

| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2-Bromothiophene-3-carbaldehyde | 9.88 | s | - | -CHO |

| 7.29 | d | 5.3 | H-5 | |

| 7.23 | d | 5.3 | H-4 | |

| 5-Bromothiophene-2-carbaldehyde | 9.79 | s | - | -CHO |

| 7.67 | d | 4.0 | H-3 | |

| 7.24 | d | 4.0 | H-4 |

Table 3: Infrared (IR) Spectral Data

Characteristic IR absorption bands for a substituted thiophene aldehyde would be expected in the following regions:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1650-1700 |

| C-H (aldehyde) | 2720-2820 |

| C=C (aromatic) | 1400-1600 |

| C-S (thiophene) | 600-800 |

Chemical Reactivity

The chemical reactivity of this compound can be inferred from its functional groups:

-

Aldehyde Group : The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).

-

Thiophene Ring : The substituted thiophene ring is an electron-rich aromatic system. The bromine atom at the 4-position can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) and is a directing group for further electrophilic aromatic substitution.[2]

-

Methyl Group : The methyl group at the 3-position will have a slight electron-donating effect on the thiophene ring.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the formylation of 4-bromo-3-methylthiophene. A common and effective method for the formylation of aromatic compounds is the Vilsmeier-Haack reaction.

4.1. Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

4.2. Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization for this specific substrate.

Reagents and Materials:

-

4-Bromo-3-methylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4-bromo-3-methylthiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

4.3. Experimental Workflow Diagram

Caption: Vilsmeier-Haack formylation experimental workflow.

Safety Information

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for halogenated organic aldehydes. Based on related compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The reagents used in the proposed synthesis, particularly phosphorus oxychloride and n-butyllithium (if an alternative lithiation-formylation route is considered), are hazardous and require specific handling procedures.[5] POCl₃ is corrosive and reacts violently with water. n-BuLi is pyrophoric.[5] Always consult the safety data sheet for each reagent before use.

Conclusion

This compound is a valuable, yet poorly characterized, building block in organic synthesis. This guide provides a consolidated source of extrapolated properties and a detailed, actionable protocol for its synthesis. The data presented herein, derived from close structural analogs, offers a strong foundation for researchers to incorporate this compound into their synthetic strategies for novel pharmaceuticals and materials. Further experimental work is necessary to fully elucidate the precise chemical and physical properties of this compound.

References

- 1. 4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8 [sigmaaldrich.com]

- 2. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 3. 2-BROMOTHIOPHENE-3-CARBALDEHYDE(1860-99-7) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Synthesis of 4-Bromo-3-methylthiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-Bromo-3-methylthiophene-2-carbaldehyde, a key intermediate in the development of various pharmaceutical and therapeutic agents. The synthesis is a multi-step process commencing with the readily available starting material, 3-methylthiophene. The core of the synthesis involves two key transformations: the regioselective formylation of the thiophene ring, followed by a selective bromination.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step sequence:

-

Vilsmeier-Haack Formylation of 3-Methylthiophene: This initial step introduces the carbaldehyde group at the 2-position of the thiophene ring to yield 3-methylthiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

-

Bromination of 3-Methylthiophene-2-carbaldehyde: The subsequent step involves the selective bromination of the formylated intermediate at the 4-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

The overall synthetic transformation is depicted in the following workflow diagram:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene to yield 3-Methylthiophene-2-carbaldehyde

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3][4]

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM), slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) at 0°C under an inert atmosphere.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add a solution of 3-methylthiophene (1 equivalent) in anhydrous DCM at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Vilsmeier-Haack Formylation:

| Parameter | Value | Reference |

| Yield | Good to Excellent | [5] |

| Regioselectivity | Predominantly at the 2-position | [1][2] |

| Reaction Time | 2 - 15 hours | [5] |

| Reaction Temperature | 0°C to Room Temperature | [5] |

Step 2: Bromination of 3-Methylthiophene-2-carbaldehyde to yield this compound

The bromination of the formylated intermediate is a crucial step to introduce the bromine atom at the desired 4-position. The electron-withdrawing nature of the aldehyde group at the 2-position directs the electrophilic substitution to the 4- and 5-positions. The methyl group at the 3-position sterically hinders the 4-position to some extent, but the electronic effects generally favor bromination at this position.

Experimental Procedure:

-

Dissolve 3-methylthiophene-2-carbaldehyde (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic acid and chloroform.

-

To this solution, add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature. The reaction can also be carried out with elemental bromine, but NBS is often preferred for its milder nature and higher selectivity.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for Bromination:

| Parameter | Value | Reference |

| Yield | Moderate to Good | Analogous Reactions |

| Regioselectivity | Primarily at the 4-position | Directing group effects |

| Reaction Time | Several hours | General procedure |

| Reaction Temperature | Room Temperature | General procedure |

Alternative Synthesis Pathway: Lithiation and Formylation

An alternative approach to formylation involves the use of an organolithium intermediate. This method can offer high regioselectivity.[6] However, for the synthesis of the target molecule, direct formylation of 3-methylthiophene is more straightforward. The lithiation route is more applicable when starting from a pre-brominated thiophene.

Diagram of Formylation via Lithiation:

Caption: General workflow for formylation via a lithiation-formylation sequence.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Vilsmeier-Haack formylation of 3-methylthiophene followed by the regioselective bromination of the resulting 3-methylthiophene-2-carbaldehyde. This technical guide provides detailed experimental protocols and a summary of the key reaction parameters to aid researchers and drug development professionals in the successful synthesis of this important chemical intermediate. Careful control of reaction conditions and purification of intermediates are crucial for obtaining the final product in high yield and purity.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Analysis of 4-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic analysis is a cornerstone of modern chemical research and drug development, providing critical insights into molecular structure and purity. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they would be applied to the characterization of a substituted thiophene, such as 4-Bromo-3-methylthiophene-2-carbaldehyde. While specific data for this compound is not available, we present data for the analogous 4-Bromothiophene-2-carbaldehyde to serve as a practical example.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the reference compound, 4-Bromothiophene-2-carbaldehyde.

NMR Spectroscopic Data of 4-Bromothiophene-2-carbaldehyde

Table 1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.84 | s | H-C=O |

| 8.07 | d | Thiophene H |

| 7.82 | d | Thiophene H |

Table 2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 183.2 | C=O |

| 143.2 | Thiophene C |

| 138.8 | Thiophene C-H |

| 131.9 | Thiophene C-H |

| 117.8 | Thiophene C-Br |

IR Spectroscopic Data of 4-Bromothiophene-2-carbaldehyde[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1400-1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~700-900 | Strong | C-H bend (aromatic) |

| ~500-700 | Medium-Strong | C-Br stretch |

Mass Spectrometry Data of 4-Bromothiophene-2-carbaldehyde

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 190/192 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.[1]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Place the salt plate in the sample holder and acquire the spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam to form ions.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

-

Detection: An electron multiplier detects the separated ions, and the signal is processed by a computer to generate a mass spectrum.[3]

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The presence of bromine is indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

4-Bromo-3-methylthiophene-2-carbaldehyde CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylthiophene-2-carbaldehyde, a valuable heterocyclic building block in organic synthesis. Due to its specific substitution pattern, this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While a dedicated CAS number for this aldehyde is not readily found in major chemical databases, this guide details its probable synthetic routes from commercially available precursors and provides relevant chemical data.

Chemical Identifiers and Properties

Given the absence of a specific CAS number for this compound, this section provides identifiers for its most immediate and stable precursors: 4-Bromo-3-methylthiophene-2-carboxylic acid and its corresponding methyl ester. These compounds are the logical starting points for the synthesis of the target aldehyde.

Table 1: Identifiers for Precursor Compounds

| Identifier | 4-Bromo-3-methylthiophene-2-carboxylic acid | Methyl 4-bromo-3-methylthiophene-2-carboxylate |

| CAS Number | 265652-39-9[1] | 265652-38-8[2][3] |

| Molecular Formula | C₆H₅BrO₂S[1] | C₇H₇BrO₂S[2][3] |

| IUPAC Name | 4-bromo-3-methylthiophene-2-carboxylic acid | methyl 4-bromo-3-methylthiophene-2-carboxylate[3] |

| Synonyms | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-[1] | 4-bromo-3-methyl-2-Thiophenecarboxylic acid methyl ester[3] |

| InChI Key | TUVDPNVBUMLEHW-UHFFFAOYSA-N | ZTDYZXWQADNRRI-UHFFFAOYSA-N[2][3] |

| SMILES | CC1=C(C(=O)O)SC=C1Br | COC(=O)C1=C(C)C(Br)=CS1 |

Table 2: Physicochemical Properties of Precursor Compounds

| Property | 4-Bromo-3-methylthiophene-2-carboxylic acid | Methyl 4-bromo-3-methylthiophene-2-carboxylate |

| Molecular Weight | 221.07 g/mol | 235.10 g/mol [3] |

| Appearance | Solid | Solid[2] |

| Purity (Typical) | ≥98% | ≥97%[2] |

| Storage Temperature | 4°C, under nitrogen | - |

Synthetic Pathways

The synthesis of this compound can be approached through two primary logical pathways starting from commercially available 3-methylthiophene. The first involves the synthesis of the corresponding carboxylic acid followed by its reduction. The second involves direct formylation of a brominated 3-methylthiophene derivative.

Synthesis via Carboxylic Acid Intermediate

This is a robust and common strategy for the preparation of aldehydes. It involves the synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid, which is then reduced to the desired aldehyde.

References

An In-depth Technical Guide to the Reactivity of 4-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylthiophene-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde, a strategically positioned bromine atom, and a methyl-substituted thiophene core, offers a multitude of synthetic handles for molecular elaboration. This guide provides a comprehensive overview of the reactivity of this compound, detailing key transformations and providing experimental protocols to facilitate its use in research and development. The thiophene scaffold is a well-established pharmacophore, and the ability to functionalize it at multiple positions makes this particular derivative a valuable starting material for the synthesis of novel therapeutic agents and functional organic materials.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional groups:

-

Aldehyde Group: The formyl group at the C2 position is a classic electrophilic center, susceptible to a wide range of nucleophilic additions and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

-

Bromo Group: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, alkynyl, and other carbon-based substituents, enabling the construction of complex molecular architectures.

-

Thiophene Ring: The thiophene ring itself possesses a degree of aromaticity and can undergo electrophilic substitution, although the existing substituents will direct the regioselectivity of such reactions. The sulfur atom can also influence the reactivity of the adjacent positions.

This guide will explore the synthetic utility of these reactive sites through a detailed examination of several key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. A study by Ali et al. demonstrated the successful Suzuki-Miyaura coupling of the closely related 4-bromothiophene-2-carbaldehyde with various arylboronic acids, providing a strong precedent for the reactivity of the target molecule[1][2][3].

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |

| 2 | p-Tolylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | - |

| 3 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

| 4 | 3-(Trifluoromethyl)phenylboronic acid | 4-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | - |

| 5 | 3-Chloro-4-fluorophenylboronic acid | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | - |

Data extracted from Ali et al. (2013) for the coupling of 4-bromothiophene-2-carbaldehyde. Yields were reported as "good" or "excellent" without specific percentages in the abstract for all entries.[1][2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

-

The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v), is added.

-

The reaction mixture is heated to 85-90 °C and stirred for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-methylthiophene-2-carbaldehyde.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to alkynyl-substituted thiophenes. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or conversion to other functional groups.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

-

The terminal alkyne (1.1-1.5 eq.) is then added dropwise to the stirred solution.

-

The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous NH₄Cl solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-bromo-3-methylthiophen-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation provides a hydroxyl group that can be further functionalized.

Reaction Scheme:

Caption: Reduction of the aldehyde group.

Experimental Protocol: General Procedure for Sodium Borohydride Reduction

-

Dissolve this compound (1.0 eq.) in a suitable protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude alcohol, which can be purified by column chromatography if necessary.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid, using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄).

Reaction Scheme:

Caption: Oxidation of the aldehyde group.

Experimental Protocol: General Procedure for Potassium Permanganate Oxidation

-

Dissolve this compound (1.0 eq.) in a mixture of acetone and water.

-

Add a solution of potassium permanganate (excess) dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling.

-

Stir the reaction at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Filter the reaction mixture to remove the manganese dioxide, washing the solid with acetone.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. Reacting this compound with a phosphorus ylide (phosphorane) allows for the introduction of a carbon-carbon double bond at the C2 position.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Nucleophilic Addition of Grignard Reagents

Grignard reagents readily add to the aldehyde group to form secondary alcohols, providing a route to introduce a variety of alkyl, aryl, or vinyl substituents at the carbon bearing the original formyl group.

Reaction Scheme:

Caption: Grignard addition to this compound.

Experimental Protocol: General Procedure for Grignard Addition

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from the corresponding halide and magnesium turnings in anhydrous diethyl ether or THF.

-

In a separate flame-dried flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

-

Cool the aldehyde solution to 0 °C.

-

Add the prepared Grignard reagent (1.0-1.2 eq.) dropwise to the stirred aldehyde solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude secondary alcohol is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. The distinct reactivity of its aldehyde and bromo functionalities allows for a wide range of selective transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic additions, oxidations, and reductions. This guide has provided an overview of these key reactions, along with general experimental protocols, to serve as a practical resource for researchers in drug discovery and materials science. The ability to readily introduce diverse substituents onto the thiophene core underscores the importance of this compound in the generation of novel molecular entities with potential applications in various scientific fields. Further exploration of its reactivity is likely to uncover even more synthetic possibilities.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-3-methylthiophene-2-carbaldehyde, a valuable substituted thiophene intermediate in medicinal chemistry and materials science. The document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most common and practical routes involve the sequential functionalization of a 3-methylthiophene precursor. Key methodologies include electrophilic bromination and subsequent regioselective formylation, primarily through the Vilsmeier-Haack reaction or via organolithium intermediates. This guide will focus on the most efficient and well-documented procedures, providing detailed experimental parameters and expected yields.

Core Synthetic Strategies

Two principal retrosynthetic pathways have been identified for the synthesis of this compound.

Route 1: Bromination followed by Formylation This is a straightforward approach that commences with the readily available 3-methylthiophene.

Route 2: Multi-step Synthesis from Thiophene This pathway involves the sequential introduction of functional groups onto the thiophene ring. While potentially longer, it can offer a high degree of control over regioselectivity.

Route 1: Synthesis Starting from 3-Methylthiophene

This is arguably the most direct approach to the target molecule. It involves two key transformations: the bromination of 3-methylthiophene and the subsequent formylation of the resulting brominated intermediate.

Step 1: Bromination of 3-Methylthiophene

The initial step is the bromination of 3-methylthiophene. To achieve the desired substitution pattern for the final product, a dibromination is typically performed to yield 2,5-dibromo-3-methylthiophene. This intermediate can then be selectively formylated.

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylthiophene [1]

This procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent.

-

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., carbon tetrachloride or acetonitrile)

-

Initiator (e.g., benzoyl peroxide, if a radical pathway is intended, though electrophilic substitution is more common for this substrate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-methylthiophene in the chosen solvent.

-

Slowly add N-Bromosuccinimide (approximately 2.1 equivalents) to the solution.

-

The reaction is typically stirred at room temperature or gently heated to ensure completion. Reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Purity (GC) |

| 3-Methylthiophene | 2,5-Dibromo-3-methylthiophene | NBS | 11 h | Reflux | 78% | >98% |

Step 2: Formylation of 2,5-Dibromo-3-methylthiophene

The introduction of the carbaldehyde group at the 2-position is achieved through a formylation reaction. The Vilsmeier-Haack reaction is a common and effective method for this transformation on electron-rich heterocycles.[2][3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation [2]

-

Materials:

-

2,5-Dibromo-3-methylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Vilsmeier reagent by slowly adding POCl₃ (typically 1.1-1.5 equivalents) to anhydrous DMF at 0°C. The mixture is stirred for a short period to allow for the formation of the reagent.

-

A solution of 2,5-dibromo-3-methylthiophene in anhydrous DCM is then added dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully quenched by pouring it onto crushed ice and neutralizing with a base, such as a saturated sodium acetate or sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or DCM).

-

The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography to yield this compound.

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Yield |

| 2,5-Dibromo-3-methylthiophene | This compound | POCl₃, DMF | 77% (representative yield for Vilsmeier-Haack reactions on similar substrates)[2] |

Logical Relationship Diagram for Route 1

Caption: Synthetic pathway from 3-methylthiophene.

Route 2: Multi-step Synthesis via Lithiation and Bromination

An alternative strategy involves a sequence of lithiation, formylation, and bromination steps, which can provide excellent control over the regiochemistry. This approach is exemplified by the synthesis of a more complex analog, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, from which a plausible route to the target molecule can be derived.[6]

This route highlights a key principle: the order of functional group introduction is critical. In this case, formylation precedes bromination.

Conceptual Experimental Workflow

-

Functionalization of the Thiophene Core: Starting from thiophene, introduce the methyl group at the 3-position.

-

Directed Formylation: Introduce the formyl group at the 2-position. This can be achieved via lithiation and subsequent reaction with DMF.

-

Regioselective Bromination: Finally, introduce the bromine atom at the 4-position.

Experimental Protocol: Bromination of a Formylated Thiophene Derivative [6]

This protocol is adapted from the synthesis of a related compound and illustrates the final bromination step.

-

Materials:

-

3-methylthiophene-2-carbaldehyde (hypothetical intermediate)

-

Bromine (Br₂)

-

Acetic acid

-

Chloroform

-

-

Procedure:

-

Dissolve the 3-methylthiophene-2-carbaldehyde in a mixture of chloroform and acetic acid in a three-necked flask.

-

Cool the stirred mixture in an ice bath.

-

Add bromine (approximately 2 equivalents) dropwise over a period of 10 minutes.

-

After the addition, allow the reaction to warm to room temperature and then heat to 50°C for 24 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water, dry over sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Yield |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide (analogous substrate) | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂, Acetic Acid, Chloroform | 80%[6] |

Signaling Pathway Diagram for Vilsmeier-Haack Reaction

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound is most practically achieved through a two-step process starting from 3-methylthiophene. This involves an initial bromination to form 2,5-dibromo-3-methylthiophene, followed by a regioselective Vilsmeier-Haack formylation. This route is efficient and utilizes readily available reagents and well-established reaction conditions. For syntheses requiring intricate substitution patterns, a multi-step approach with carefully planned lithiation and functionalization steps can also be employed to ensure high regioselectivity. The protocols and data presented in this guide provide a solid foundation for the successful laboratory synthesis of this important thiophene derivative.

References

Technical Guide: Physicochemical Properties of 4-bromo-3-methylthiophene-2-carbaldehyde and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-3-methylthiophene-2-carbaldehyde is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds and organic electronic materials. A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a summary of the available physicochemical data for this compound and its close structural analogues, outlines relevant experimental protocols for property determination, and presents a plausible synthetic workflow.

Due to the limited availability of experimental data for this compound, this guide leverages data from structurally similar compounds to provide estimated properties. The included analogues are 4-bromothiophene-2-carbaldehyde, 3-methylthiophene-2-carbaldehyde, and 4-bromo-3-methylthiophene-2-carboxylic acid.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure. For this compound, the presence of a bromine atom, a methyl group, and an aldehyde functional group on the thiophene ring influences its polarity, intermolecular forces, and consequently, its melting point, boiling point, and solubility.

Data Presentation: Comparative Analysis of Analogues

The following table summarizes the key physical properties of this compound's analogues. These values provide a basis for estimating the properties of the target compound.

| Property | 4-bromothiophene-2-carbaldehyde | 3-methylthiophene-2-carbaldehyde | 4-bromo-3-methylthiophene-2-carboxylic acid |

| Molecular Formula | C₅H₃BrOS[1] | C₆H₆OS[2][3] | C₆H₅BrO₂S[4] |

| Molecular Weight | 191.05 g/mol [1] | 126.18 g/mol [2][3] | 221.07 g/mol [4] |

| Melting Point | 44-46 °C | Not applicable (Liquid at room temp.)[2] | No data available |

| Boiling Point | 114-115 °C at 11 mmHg | 198-200 °C[5] | No data available |

| Density | No data available | 1.17 g/mL at 25 °C | No data available |

| Solubility | Soluble in Methanol | Insoluble in water; Soluble in common organic solvents like ethanol and ether.[5] | Soluble in organic solvents.[6] |

| Appearance | White to yellow or orange powder/crystal | Slightly pale yellow liquid[2] | Solid |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of aromatic aldehydes like this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Procedure (Using a Digital Melting Point Apparatus):

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the bottom.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[8]

-

Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[7]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

For liquid compounds, the boiling point can be determined by distillation or using the Thiele tube method, which is suitable for small sample volumes.[9]

Procedure (Thiele Tube Method):

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube (fusion tube).[10] A capillary tube, sealed at one end, is placed open-end-down into the liquid.[9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[9]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[9]

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.[9] Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Procedure:

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[11]

-

Observation: The mixture is vigorously shaken after each addition. The compound is classified as soluble if it completely dissolves.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity, such as water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H₂SO₄, to classify the compound's solubility.[12]

Plausible Synthetic Workflow

References

- 1. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylthiophene-2-Carbaldehyde | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]

- 6. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has carved a significant niche in the landscape of organic chemistry and drug discovery. Initially discovered as a mere contaminant in benzene, its unique electronic properties and structural similarity to the phenyl group have established it as a privileged scaffold in medicinal chemistry and a critical component in materials science. This technical guide provides an in-depth exploration of the discovery and history of substituted thiophenes, detailing the evolution of their synthesis and providing key experimental protocols. We will delve into their biological significance, particularly as modulators of crucial signaling pathways, and present quantitative data and experimental workflows to support researchers in this dynamic field.

A Serendipitous Discovery and a Century of Synthetic Innovation

The story of thiophene begins in 1882 with Viktor Meyer's astute observation.[1] A common chemical test for benzene, the indophenin test, which involved mixing the sample with isatin and sulfuric acid to produce a blue dye, failed when highly purified benzene was used.[2] Meyer correctly deduced that the color reaction was due to an impurity in crude benzene, which he subsequently isolated and named thiophene.[1][3] This discovery sparked immediate interest in the synthesis of this novel heterocycle and its derivatives.

The timeline below highlights some of the key milestones in the development of synthetic methodologies for substituted thiophenes:

-

1882: Viktor Meyer discovers and isolates thiophene from crude benzene.[2]

-

1884: The Paal-Knorr thiophene synthesis is developed, providing a route from 1,4-dicarbonyl compounds.[4]

-

1950s: The Fiesselmann thiophene synthesis emerges as a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5]

-

1966: Karl Gewald reports a multicomponent reaction for the synthesis of 2-aminothiophenes, now known as the Gewald aminothiophene synthesis.[6]

-

Late 20th Century to Present: The development of modern cross-coupling reactions and other advanced synthetic techniques has greatly expanded the accessible chemical space of substituted thiophenes.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for three classical and widely used methods for the synthesis of substituted thiophenes.

Paal-Knorr Thiophene Synthesis

This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]

Experimental Protocol: Synthesis of 3,4-Dimethylthiophene [4]

-

Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene, Saturated aqueous sodium bicarbonate solution, Ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-Dimethyl-2,5-hexanedione in toluene.

-

Carefully add phosphorus pentasulfide (P₄S₁₀) to the solution. Caution: The reaction can be exothermic and may release toxic hydrogen sulfide gas.[9] Perform this step in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3,4-dimethylthiophene.

-

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[5]

Experimental Protocol: Synthesis of Aryl-Substituted Methyl 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates [10]

-

Materials: Aryl-substituted methyl 3-chlorothiophene-2-carboxylates, Methyl thioglycolate, Potassium tert-butoxide, Tetrahydrofuran (THF), Toluene, Ethanol.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl-substituted methyl 3-chlorothiophene-2-carboxylate and methyl thioglycolate in THF.

-

Cool the solution in an ice bath and add potassium tert-butoxide portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a toluene/ethanol mixture to yield the desired 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

-

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[6][11]

Experimental Protocol: General Procedure for the Synthesis of 2-Aminothiophene-3-carboxamides [12]

-

Materials: An appropriate aldehyde or ketone, a cyanoacetamide derivative, elemental sulfur, triethylamine, ethanol.

-

Procedure:

-

To a solution of the aldehyde or ketone and the cyanoacetamide in ethanol, add elemental sulfur.

-

Add triethylamine as a base to catalyze the reaction.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of various substituted thiophenes.

Table 1: Synthesis of 3,4-Disubstituted Thiophenes [4]

| Compound | Starting Material(s) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3,4-Dibromothiophene | 2,3,4,5-Tetrabromothiophene | n-Butyllithium | Diethyl ether | -70 | 2 | 85 |

| 3,4-Dimethoxythiophene | 3,4-Dibromothiophene | Sodium methoxide, Cu(I)Br | Methanol | Reflux | 24 | 70 |

| 3,4-Ethylenedioxythiophene (EDOT) | 3,4-Dimethoxythiophene | Ethylene glycol, p-TsOH | Toluene | Reflux | 16 | 92 |

Table 2: Spectroscopic Data for 3-Substituted Thiophenes in CDCl₃ [1]

| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methylthiophene | H2 | 7.21 | 138.2 |

| H4 | 6.92 | 129.8 | |

| H5 | 7.25 | 125.4 | |

| CH₃ | 2.25 | 15.3 | |

| 3-Bromothiophene | H2 | 7.35 | 110.1 |

| H4 | 7.09 | 130.2 | |

| H5 | 7.31 | 126.9 | |

| 3-Methoxythiophene | H2 | 6.25 | 159.9 |

| H4 | 6.75 | 125.1 | |

| H5 | 7.18 | 100.2 | |

| OCH₃ | 3.84 | 57.8 |

Table 3: Infrared (IR) Absorption Frequencies for Substituted Thiophenes [3]

| Vibration Mode | 2-Substituted (cm⁻¹) | 3-Substituted (cm⁻¹) | 2,5-Disubstituted (cm⁻¹) |

| C-H Stretching | 3120-3050 | 3120-3050 | - |

| Ring Stretching | ~1500, ~1400, ~1360 | ~1500, ~1400, ~1360 | ~1500, ~1400, ~1360 |

| C-H In-plane Bending | 1240-1225, 1080-1075 | 1239-1220, 1081-1072 | 1228-1202, 1054-1030 |

| C-H Out-of-plane Bending | 855-835, 715-690 | 780-760 | 810-790 |

Biological Significance and Signaling Pathways

Substituted thiophenes are prominent scaffolds in a multitude of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[13] A particularly significant area of research is their application as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[14][15]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[14] Aberrant activation of this pathway is a hallmark of many human cancers.[14] Substituted thiophenes have been designed to selectively target key kinases within this pathway, such as PI3K and mTOR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[15][16]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted thiophenes.

Experimental and Analytical Workflows

The successful synthesis and characterization of novel substituted thiophenes rely on a systematic experimental workflow.

Caption: A generalized experimental workflow for the synthesis and characterization of substituted thiophenes.

The characterization phase is critical for confirming the identity and purity of the synthesized compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 14. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-3-methylthiophene-2-carbaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylthiophene-2-carbaldehyde is a substituted thiophene derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a reactive carbaldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group on the thiophene scaffold makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related analogs, primarily 4-Bromothiophene-2-carbaldehyde. The presence of the additional methyl group is expected to slightly increase the molecular weight and may subtly influence its polarity and spectroscopic characteristics.

| Property | Value (Estimated for this compound) | Reference Compound Data (4-Bromothiophene-2-carbaldehyde) |

| IUPAC Name | This compound | 4-Bromothiophene-2-carbaldehyde |

| Molecular Formula | C₆H₅BrOS | C₅H₃BrOS |

| Molecular Weight | 205.08 g/mol | 191.05 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Melting Point | Not available | 44-46 °C |

| Boiling Point | Not available | 114-115 °C at 11 mmHg |

| CAS Number | 30153-47-0 | 18791-75-8 |

Spectroscopic Data (Anticipated)

The following are predicted spectroscopic characteristics for this compound, based on the known spectra of analogous compounds.

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)Thiophene proton (H-5): ~7.5-7.7 ppm (singlet)Methyl protons (CH₃): ~2.2-2.4 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon (C=O): ~180-185 ppmThiophene carbons: ~125-150 ppmMethyl carbon: ~15-20 ppm |

| IR Spectroscopy | Carbonyl stretch (C=O): ~1670-1690 cm⁻¹C-H stretch (aromatic): ~3100 cm⁻¹C-Br stretch: ~500-600 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~204 and 206 (due to bromine isotopes) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-methylthiophene:

-

Bromination: Regioselective bromination of 3-methylthiophene at the 4-position.

-

Formylation: Introduction of the carbaldehyde group at the 2-position via a Vilsmeier-Haack reaction or a lithiation-formylation sequence.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-3-methylthiophene

-

To a solution of 3-methylthiophene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-bromo-3-methylthiophene.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents) and cool to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, keeping the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4-bromo-3-methylthiophene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Potential Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their bioisosteric relationship with benzene and their ability to engage in various biological interactions. The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. While specific biological activities for this exact compound are not yet widely reported, its potential can be inferred from the activities of similar thiophene derivatives.

As a Scaffold for Kinase Inhibitors

The thiophene ring is a common core in many kinase inhibitors. The aldehyde functionality of this compound can be readily converted into various nitrogen-containing heterocycles (e.g., pyrimidines, pyridines) that are known to interact with the hinge region of protein kinases. The bromine atom provides a handle for introducing further diversity through Suzuki, Stille, or other cross-coupling reactions to target specific pockets within the kinase active site.

Caption: Workflow for developing kinase inhibitors from the title compound.

In the Synthesis of Anti-inflammatory and Anticancer Agents

Derivatives of thiophene-2-carbaldehyde have been explored for their potential as anti-inflammatory and anticancer agents. The aldehyde group can be used to synthesize Schiff bases, chalcones, and other compounds that have demonstrated cytotoxic and anti-inflammatory properties. The substitution pattern on the thiophene ring can be fine-tuned to optimize activity and selectivity.

In the Development of Antimicrobial Agents

The thiophene nucleus is a component of several known antimicrobial drugs. The reactivity of the aldehyde and the bromine atom in this compound allows for the generation of a library of derivatives that can be screened for antibacterial and antifungal activity.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. Its straightforward, albeit not yet published, synthetic accessibility and the versatility of its functional groups make it an ideal starting point for the creation of diverse molecular libraries. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this valuable thiophene derivative.

Methodological & Application

Synthesis of 4-Bromo-3-methylthiophene-2-carbaldehyde: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, 4-bromo-3-methylthiophene-2-carbaldehyde serves as a valuable and versatile building block. Its unique substitution pattern on the thiophene ring, featuring a reactive aldehyde, a bromine handle for cross-coupling reactions, and a methyl group, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives. The protocols are based on established chemical transformations, including the Vilsmeier-Haack reaction and electrophilic bromination.

Application Notes

Thiophene-containing compounds are prevalent in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The title compound, this compound, is a key intermediate for the synthesis of novel derivatives with potential applications in various therapeutic areas. The aldehyde functionality allows for a wide range of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, and olefination reactions. The bromine atom at the 4-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This enables the facile construction of complex molecular architectures.

Derivatives of this compound are being investigated for their potential as:

-

Enzyme inhibitors: The thiophene scaffold can be elaborated to target the active sites of various enzymes implicated in disease.

-

Receptor modulators: Modification of the core structure can lead to compounds that interact with specific cellular receptors.

-

Antimicrobial and anticancer agents: Thiophene derivatives have shown promise in the development of new therapeutic agents against infectious diseases and cancer.

-

Organic electronic materials: The conjugated nature of the thiophene ring makes these derivatives suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-methylthiophene. The first step involves the regioselective formylation of the thiophene ring at the 2-position using the Vilsmeier-Haack reaction. The subsequent step is the selective bromination of the resulting 3-methylthiophene-2-carbaldehyde at the 4-position.

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylthiophene

This protocol describes the synthesis of the intermediate, 3-methylthiophene-2-carbaldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] For 3-substituted thiophenes, formylation is generally favored at the 2-position.[6]

Materials:

-

3-Methylthiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

-

Add a solution of 3-methylthiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methylthiophene-2-carbaldehyde.

Quantitative Data (Literature Values for similar reactions):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Alkylthiophene | POCl₃, DMF | DCM | 0 to RT | 2-4 | 70-85 |

Protocol 2: Bromination of 3-Methylthiophene-2-carbaldehyde

This protocol details the synthesis of the final product, this compound. The procedure is adapted from the bromination of a structurally similar thiophene derivative.[7]

Materials:

-

3-Methylthiophene-2-carbaldehyde

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Acetic acid (AcOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet for gas evolution, dissolve 3-methylthiophene-2-carbaldehyde (1 equivalent) in a mixture of chloroform and a small amount of acetic acid.

-

Cool the stirred mixture in an ice bath.

-

Add a solution of bromine (1.1 equivalents) in chloroform dropwise to the mixture over a period of 10-15 minutes.

-